Cas no 1935656-63-5 (5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid)
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
- 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylicacid
- methyl 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid
- Z1974994954
- 1H-Pyrrole-3-carboxylic acid, 5-formyl-1,2-dimethyl-
- 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
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- MDL: MFCD30237788
- Inchi: 1S/C8H9NO3/c1-5-7(8(11)12)3-6(4-10)9(5)2/h3-4H,1-2H3,(H,11,12)
- InChI Key: OJRQNQWIXZXHBV-UHFFFAOYSA-N
- SMILES: OC(C1C=C(C=O)N(C)C=1C)=O
Computed Properties
- Exact Mass: 167.058243149 g/mol
- Monoisotopic Mass: 167.058243149 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 167.16
- XLogP3: 0.4
- Topological Polar Surface Area: 59.3
Experimental Properties
- Density: 1.25±0.1 g/cm3(Predicted)
- Boiling Point: 362.0±42.0 °C(Predicted)
- pka: 5.07±0.50(Predicted)
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-198168-0.05g |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
1935656-63-5 | 95% | 0.05g |
$202.0 | 2023-09-16 | |
| Enamine | EN300-198168-0.1g |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
1935656-63-5 | 95% | 0.1g |
$301.0 | 2023-09-16 | |
| Enamine | EN300-198168-0.25g |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
1935656-63-5 | 95% | 0.25g |
$431.0 | 2023-09-16 | |
| Enamine | EN300-198168-0.5g |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
1935656-63-5 | 95% | 0.5g |
$679.0 | 2023-09-16 | |
| Enamine | EN300-198168-1.0g |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
1935656-63-5 | 95% | 1g |
$871.0 | 2023-05-06 | |
| Enamine | EN300-198168-2.5g |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
1935656-63-5 | 95% | 2.5g |
$1707.0 | 2023-09-16 | |
| Enamine | EN300-198168-5.0g |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
1935656-63-5 | 95% | 5g |
$2525.0 | 2023-05-06 | |
| Enamine | EN300-198168-10.0g |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
1935656-63-5 | 95% | 10g |
$3746.0 | 2023-05-06 | |
| Enamine | EN300-198168-1g |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
1935656-63-5 | 95% | 1g |
$871.0 | 2023-09-16 | |
| Enamine | EN300-198168-5g |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid |
1935656-63-5 | 95% | 5g |
$2525.0 | 2023-09-16 |
5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid
Recent Advances in the Application of 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 1935656-63-5) in Chemical Biology and Pharmaceutical Research
5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 1935656-63-5) is a key intermediate in the synthesis of various bioactive compounds, particularly in the field of medicinal chemistry. Recent studies have highlighted its potential as a versatile building block for the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, synthetic applications, and biological activities.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the utility of 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in the synthesis of pyrrole-based kinase inhibitors. The researchers utilized this compound as a precursor to develop a series of small molecules targeting protein kinases involved in cancer progression. The study reported significant inhibitory activity against several kinase targets, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for anticancer drug development.
In another recent investigation, researchers explored the use of 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid in the design of antimicrobial agents. The compound's unique structural features, including the formyl group and carboxylic acid moiety, allowed for efficient modification to create derivatives with enhanced antibacterial activity. The study, published in Bioorganic & Medicinal Chemistry Letters (2024), reported that several derivatives showed potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
The compound's role in drug discovery extends beyond its direct biological activity. A 2024 study in ACS Medicinal Chemistry Letters highlighted its use as a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The researchers successfully incorporated 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid into the linker region of PROTAC molecules, demonstrating its utility in creating targeted protein degradation therapeutics. This application represents a significant advancement in the field of targeted drug discovery.
From a chemical perspective, recent computational studies have provided insights into the reactivity and stability of 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid. Density functional theory (DFT) calculations published in The Journal of Physical Chemistry A (2023) revealed interesting electronic properties that contribute to its versatility in synthetic chemistry. These findings are particularly valuable for researchers designing novel derivatives with improved pharmacological properties.
In conclusion, 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 1935656-63-5) continues to demonstrate significant potential in various areas of pharmaceutical research. Its applications range from serving as a building block for kinase inhibitors and antimicrobial agents to playing a crucial role in the development of novel therapeutic modalities like PROTACs. The compound's unique chemical properties and demonstrated biological activities make it a valuable tool for medicinal chemists and drug discovery researchers. Future research directions may focus on expanding its applications in targeted therapies and exploring its potential in other therapeutic areas.
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